molecular formula C12H14O3 B8226535 Methyl 4-allyl-3-hydroxy-2-methylbenzoate

Methyl 4-allyl-3-hydroxy-2-methylbenzoate

Cat. No.: B8226535
M. Wt: 206.24 g/mol
InChI Key: NMNJTRDTMBGTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-allyl-3-hydroxy-2-methylbenzoate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound is a derivative of benzoic acid and features a methyl ester group, an allyl group, and a hydroxyl group on the benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-allyl-3-hydroxy-2-methylbenzoate typically involves the esterification of 4-allyl-3-hydroxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide

    Reduction: Lithium aluminum hydride

    Substitution: Acyl chlorides, alkyl halides

Major Products Formed:

    Oxidation: Epoxides, diols

    Reduction: Benzyl alcohol derivatives

    Substitution: Ester derivatives

Mechanism of Action

The mechanism of action of Methyl 4-allyl-3-hydroxy-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and allyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Methyl 4-hydroxy-3-methylbenzoate
  • Methyl 4-allyl-2-hydroxybenzoate
  • Methyl 3-hydroxy-2-methylbenzoate

Comparison: Methyl 4-allyl-3-hydroxy-2-methylbenzoate is unique due to the presence of both an allyl group and a hydroxyl group on the benzene ring. This combination allows for a diverse range of chemical reactions and biological interactions compared to its similar compounds . For instance, Methyl 4-hydroxy-3-methylbenzoate lacks the allyl group, which limits its reactivity in certain types of reactions .

Properties

IUPAC Name

methyl 3-hydroxy-2-methyl-4-prop-2-enylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-5-9-6-7-10(12(14)15-3)8(2)11(9)13/h4,6-7,13H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNJTRDTMBGTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)CC=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.